molecular formula C30H47NO4 B13434341 Melearoride A

Melearoride A

Cat. No.: B13434341
M. Wt: 485.7 g/mol
InChI Key: IJMPIKIOJQQJCA-RTVRTQBESA-N
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Description

Melearoride A is a novel 13-membered macrolide isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum. It was first identified by Koyama and co-workers in 2016. This compound has shown significant biological activity, particularly in its synergistic effects with fluconazole against azole-resistant Candida albicans .

Preparation Methods

The synthesis of Melearoride A involves a flexible stereoselective and convergent cum divergent approach. The key synthetic reactions utilized include Keck allylation, Evans asymmetric methylation, Grubbs metathesis, and Julia–Kocienski olefination . The preparation of this compound typically involves the following steps:

    Keck allylation: This step involves the allylation of a suitable precursor to introduce the allyl group.

    Evans asymmetric methylation: This step introduces the methyl group in a stereoselective manner.

    Grubbs metathesis: This step involves the formation of the macrolide ring through ring-closing metathesis.

    Julia–Kocienski olefination: This step involves the formation of the double bond in the macrolide ring.

Chemical Reactions Analysis

Melearoride A undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of a ketone or an alcohol, while reduction can lead to the formation of an alkane or an amine .

Scientific Research Applications

Melearoride A has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Melearoride A involves its interaction with specific molecular targets and pathways. This compound has been shown to inhibit the growth of azole-resistant Candida albicans by disrupting the cell membrane and interfering with the synthesis of ergosterol, a key component of the fungal cell membrane . This disruption leads to increased permeability of the cell membrane and ultimately cell death.

Comparison with Similar Compounds

Melearoride A is structurally and stereochemically similar to other 13-membered macrolides, such as PF1163B. Both compounds share a common macrocyclic core but differ in their alkyl chain appendages. PF1163B has an additional hydroxyl group in the side chain, which contributes to its higher antifungal activity compared to this compound . Other similar compounds include PF1163A, PF1163D, PF1163H, and PF1163F, which also exhibit antifungal properties .

This compound stands out due to its unique combination of structural features and biological activity, making it a valuable compound for further research and development in the field of antifungal agents.

Properties

Molecular Formula

C30H47NO4

Molecular Weight

485.7 g/mol

IUPAC Name

(3S,10R,13R)-4,10-dimethyl-3-[[4-(3-methylbut-2-enoxy)phenyl]methyl]-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione

InChI

InChI=1S/C30H47NO4/c1-6-7-8-12-27-17-14-24(4)11-9-10-13-29(32)31(5)28(30(33)35-27)22-25-15-18-26(19-16-25)34-21-20-23(2)3/h15-16,18-20,24,27-28H,6-14,17,21-22H2,1-5H3/t24-,27-,28+/m1/s1

InChI Key

IJMPIKIOJQQJCA-RTVRTQBESA-N

Isomeric SMILES

CCCCC[C@@H]1CC[C@@H](CCCCC(=O)N([C@H](C(=O)O1)CC2=CC=C(C=C2)OCC=C(C)C)C)C

Canonical SMILES

CCCCCC1CCC(CCCCC(=O)N(C(C(=O)O1)CC2=CC=C(C=C2)OCC=C(C)C)C)C

Origin of Product

United States

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